Physicochemical Profiling and Synthetic Utility of 2-Amino-3-methoxypropan-1-ol in Drug Development
Physicochemical Profiling and Synthetic Utility of 2-Amino-3-methoxypropan-1-ol in Drug Development
Executive Summary
In modern drug development, the strategic incorporation of chiral, low-molecular-weight building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Amino-3-methoxypropan-1-ol is a highly versatile, bifunctional aliphatic compound that serves as a critical intermediate in the synthesis of complex therapeutics, including serinol-derived malyngamides[1] and EP2 receptor antagonists[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and self-validating experimental methodologies, designed to assist application scientists and synthetic chemists in leveraging this molecule effectively.
Physicochemical & Structural Profiling
Understanding the fundamental physicochemical properties of 2-amino-3-methoxypropan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a compact, three-carbon backbone decorated with three distinct functional groups: a primary amine, a primary alcohol, and a methoxy ether.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2-amino-3-methoxypropan-1-ol | [3] |
| Molecular Formula | C₄H₁₁NO₂ | [3] |
| Molecular Weight (Free Base) | 105.14 g/mol | [3] |
| Molecular Weight (HCl Salt) | 141.60 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | [3] |
| CAS Number (General/R-isomer) | 253443-56-0 | [3] |
| CAS Number (HCl Salt) | 333743-96-7 | [4] |
| Physical State | Solid-Liquid Mixture / Powder | [5],[4] |
Mechanistic Insights into Physicochemical Traits: The TPSA of 55.5 Ų indicates a highly polar and hydrophilic nature[3]. In medicinal chemistry, incorporating this moiety into a lipophilic drug scaffold can drastically improve aqueous solubility while maintaining membrane permeability. Because the free base is hygroscopic and prone to oxidative degradation, the compound is predominantly utilized and stored as a stable hydrochloride salt[4].
Structural Reactivity & Synthetic Causality
The utility of 2-amino-3-methoxypropan-1-ol stems from the differential reactivity of its functional groups:
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Primary Amine (-NH₂): Highly nucleophilic. When the HCl salt is neutralized, the free amine serves as the primary site for acylation or reductive amination.
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Primary Alcohol (-OH): Acts as a secondary nucleophile. Due to the higher pKa and lower nucleophilicity of the alcohol compared to the amine, chemoselective N-acylation can be achieved without orthogonal protecting groups if the reaction kinetics are carefully controlled.
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Methoxy Ether (-OCH₃): Chemically inert under standard coupling conditions. It functions as a stable hydrogen-bond acceptor, which is frequently leveraged to enhance target-protein binding affinities, as seen in the development of EP2 antagonists[2].
Synthetic Workflow Visualization
Figure 1: Chemoselective synthetic workflow utilizing 2-Amino-3-methoxypropan-1-ol.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an intrinsic checkpoint that must be passed before proceeding, preventing the compounding of errors in multi-step syntheses.
Protocol A: Chemoselective N-Amidation
Objective: Synthesize an N-acyl derivative while leaving the primary alcohol unreacted. Causality of Reagents: Propylphosphonic anhydride (T3P) is selected over traditional carbodiimides (like DCC or EDC) because it generates strictly water-soluble byproducts, drastically simplifying the downstream workup. Furthermore, T3P exhibits a significantly lower propensity for causing epimerization at the chiral center, preserving the enantiomeric purity of the building block[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to liberate the free amine from its HCl salt without participating in unwanted side reactions.
Step-by-Step Methodology:
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Preparation: Suspend 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 2-amino-3-methoxypropan-1-ol hydrochloride[4] in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Base Addition: Cool the reaction vessel to 0 °C. Add 3.0 equivalents of DIPEA dropwise. Causality: The low temperature mitigates the exothermic nature of the activation step, preventing thermal degradation or unwanted O-acylation.
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Activation: Slowly add 1.5 equivalents of T3P (50% w/w solution in Ethyl Acetate). Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Gate: The reaction may only proceed to workup if the extracted ion chromatogram (EIC) demonstrates >95% consumption of the starting carboxylic acid and the dominant presence of the [M+H]⁺ peak for the target N-amide.
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Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and T3P byproducts), 1M HCl (to remove excess amino alcohol and DIPEA), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Chiral LC-MS Analytical Validation
Objective: Determine the enantiomeric excess (ee) of the synthesized intermediate. Causality of Method: Because the biological efficacy of drugs like malyngamides relies heavily on specific stereochemistry[1], standard reverse-phase chromatography is insufficient. A chiral stationary phase (e.g., Chiralpak IA) is required to differentiate the enantiomers via transient diastereomeric interactions (hydrogen bonding and dipole-dipole interactions).
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of Hexane/Isopropanol (90:10).
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Self-Validation Checkpoint (System Suitability): Inject 5 µL of a racemic standard onto the Chiralpak IA column (4.6 x 250 mm). Run an isocratic mobile phase of Hexane/Isopropanol (95:5) at 1.0 mL/min. Validation Gate: The analytical run for the actual sample can only proceed if the racemic standard demonstrates baseline resolution (Resolution factor,
) between the (R) and (S) peaks. -
Analysis: Inject the synthesized sample. Integrate the area under the curve (AUC) for both peaks to calculate the ee%.
Safety, Handling, and Storage
According to the Globally Harmonized System (GHS), 2-amino-3-methoxypropan-1-ol is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
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Handling: Must be handled inside a certified chemical fume hood. Personnel must wear impervious nitrile gloves, a lab coat, and safety goggles[5].
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Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature to prevent moisture absorption and subsequent degradation[4].
References
- Source: nih.
- Safety Data Sheet - (R)
- Source: google.com (Patents)
- Source: acs.org (Journal of Natural Products)
- Source: sigmaaldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2022272060A1 - Ep2 antagonist compounds - Google Patents [patents.google.com]
- 3. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-3-methoxypropan-1-ol hydrochloride | 333743-96-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
